molecular formula C19H30ClNO4 B5338011 ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

Cat. No.: B5338011
M. Wt: 371.9 g/mol
InChI Key: XTFUKGRYDZPIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as SR-141716A or Rimonabant. This compound is a selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in regulating appetite, metabolism, and energy balance.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves the selective antagonism of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by endocannabinoids or exogenous cannabinoids leads to the modulation of various cellular signaling pathways. By blocking the CB1 receptor, this compound can inhibit the effects of endocannabinoids and exogenous cannabinoids on these pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonism of the CB1 receptor. Studies have shown that this compound can reduce food intake, body weight, and adiposity in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other signaling pathways. However, one of the limitations of this compound is its potential for off-target effects. Studies have shown that this compound can also interact with other receptors, such as the serotonin 5-HT2B receptor, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride. One area of interest is the development of more selective CB1 receptor antagonists that have fewer off-target effects. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, mood, and addiction. Additionally, this compound could be used in the development of new therapies for obesity, diabetes, and other metabolic disorders.

Synthesis Methods

The synthesis of ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves several steps. The first step is the reaction of 3-methoxyphenol with 4-bromobutyric acid in the presence of a catalyst to form 4-(3-methoxyphenoxy)butyric acid. The second step involves the reaction of the acid with ethyl piperidine-4-carboxylate in the presence of a coupling agent to form the ester. The final step is the conversion of the ester to the hydrochloride salt.

Scientific Research Applications

Ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been used in various scientific research studies. One of the main applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including appetite, mood, pain, and inflammation. By blocking the CB1 receptor, this compound can help researchers understand the role of the endocannabinoid system in these processes.

Properties

IUPAC Name

ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4.ClH/c1-3-23-19(21)16-9-12-20(13-10-16)11-4-5-14-24-18-8-6-7-17(15-18)22-2;/h6-8,15-16H,3-5,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFUKGRYDZPIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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